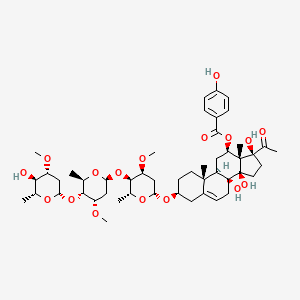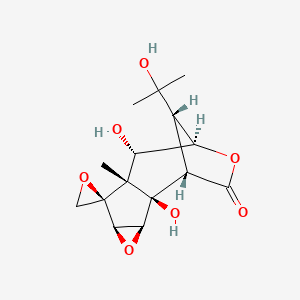
Dibromobis(triethylphosphine)nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromobis(triethylphosphine)nickel(II) is an organometallic compound with the chemical formula NiBr₂(P(C₂H₅)₃)₂. This compound features a nickel(II) center coordinated by two bromide ions and two triethylphosphine ligands. It is commonly used as a catalyst in various organic synthesis reactions due to its ability to facilitate bond formation and cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromobis(triethylphosphine)nickel(II) can be synthesized by reacting nickel(II) bromide with triethylphosphine in an appropriate solvent. The reaction typically proceeds as follows:
NiBr2+2P(C2H5)3→NiBr2(P(C2H5)3)2
The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for Dibromobis(triethylphosphine)nickel(II) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.
Types of Reactions:
Oxidation: Dibromobis(triethylphosphine)nickel(II) can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the triethylphosphine ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under inert conditions.
Major Products:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(0) or nickel(I) complexes.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Dibromobis(triethylphosphine)nickel(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: While not directly used in biological systems, its role in synthesizing biologically active compounds makes it indirectly significant.
Medicine: The compound is involved in the synthesis of pharmaceuticals and other medicinally relevant molecules.
Industry: It is used in the production of fine chemicals, polymers, and materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which Dibromobis(triethylphosphine)nickel(II) exerts its catalytic effects involves the coordination of the nickel center to substrates, facilitating bond formation and cleavage. The triethylphosphine ligands stabilize the nickel center and modulate its reactivity. The nickel center can undergo oxidative addition, reductive elimination, and transmetalation, which are key steps in catalytic cycles.
Comparison with Similar Compounds
Dibromobis(triphenylphosphine)nickel(II): Similar structure but with triphenylphosphine ligands instead of triethylphosphine.
Dichlorobis(triethylphosphine)nickel(II): Similar compound with chloride ions instead of bromide ions.
Dichlorobis(triphenylphosphine)nickel(II): Similar structure with both different ligands and halides.
Uniqueness: Dibromobis(triethylphosphine)nickel(II) is unique due to the specific electronic and steric properties imparted by the triethylphosphine ligands. These properties influence its reactivity and selectivity in catalytic processes, making it suitable for specific applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
19224-77-2 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
0 |
Synonyms |
Dibromobis(triethylphosphine)nickel(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B1180637.png)


![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)


